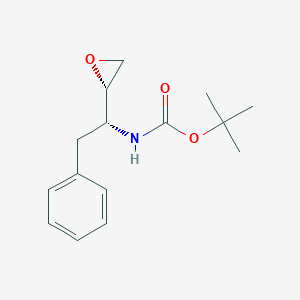

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

説明

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS: 98760-08-8) is a chiral epoxide-bearing carbamate derivative widely employed as a key intermediate in pharmaceutical synthesis, particularly for antiviral agents and protease inhibitors. Its structure features a tert-butyl carbamate group protecting the amine, a phenyl group for lipophilicity, and a stereodefined oxirane ring critical for reactivity and biological activity. The compound’s stereochemistry—(R)-configuration at the benzylic carbon and (S)-configuration at the oxirane ring—dictates its synthetic utility and interactions in biological systems.

特性

IUPAC Name |

tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPOUMXZERMIJK-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

It is known that the tert-butyl group in the compound can elicit a unique reactivity pattern due to its crowded nature. This reactivity could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The tert-butyl group has been noted for its relevance in various chemical transformations, biosynthetic and biodegradation pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability. For “threo-N-Boc-D-phenylalanine epoxide”, it is recommended to store the compound at 2-8 °C to maintain its stability.

生物活性

Tert-butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, also known by its CAS number 156474-22-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

- Molecular Formula : C₁₅H₂₁NO₃

- Molecular Weight : 263.33 g/mol

- CAS Number : 156474-22-5

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 3

- LogP (XLogP3) : 2.6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various pathways. The oxirane ring structure suggests potential reactivity that could lead to the modulation of biological processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain strains of viruses. The exact mechanism remains under investigation but may involve interference with viral replication processes.

- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, indicating potential applications in treating infectious diseases.

- Cytotoxicity : In vitro assays have been conducted to evaluate the cytotoxic effects on various human cell lines. Results indicate a selective toxicity profile, which is crucial for therapeutic applications.

Case Study 1: Antiviral Activity Assessment

In a study assessing the antiviral properties of this compound against influenza virus, researchers found that the compound reduced viral titers significantly in cell culture models. The effective concentration (EC50) was determined to be in the low micromolar range, suggesting a potent antiviral effect.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial activity.

Case Study 3: Cytotoxicity Evaluation

Cytotoxicity assays conducted on human liver cancer cell lines revealed an IC50 value of approximately 25 µM for this compound. This suggests that while the compound has significant effects on cancer cells, further studies are needed to assess its safety profile.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effective Concentration (EC50/MIC) |

|---|---|---|

| Antiviral | Influenza Virus | Low micromolar range |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 64 µg/mL |

| Cytotoxicity | Human Liver Cancer Cells | IC50 = 25 µM |

類似化合物との比較

Key Observations:

Stereochemical Impact : The enantiomeric pair (CAS 98760-08-8 and 156474-22-5) demonstrates how oxirane configuration alters biological activity. For instance, the (S)-oxirane in the target compound enhances reactivity in ring-opening reactions critical for antiviral drug synthesis.

Substituent Effects: Fluorinated analogues (e.g., 3,5-difluorophenyl derivative) exhibit improved metabolic stability and target binding affinity compared to the phenyl variant, as seen in β-secretase inhibition (IC₅₀: 12 nM vs. >100 nM for non-fluorinated).

Synthetic Flexibility : Thionyl chloride-mediated epoxidation (target compound) achieves higher stereocontrol (de >98%) than aldol-based routes (de ~90%).

Table 2: Comparative Physicochemical Data

準備方法

Reaction Mechanism and Conditions

The precursor, (2R,3S)-3-(tert-butoxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane, is treated with sodium hydroxide (NaOH) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The base deprotonates the hydroxyl group, generating an alkoxide intermediate that displaces the chloride ion, resulting in epoxide formation.

Key Parameters

-

Temperature : 0–25°C (optimal at 10°C to minimize side reactions).

-

Base Concentration : 1.5–2.0 equivalents of NaOH.

-

Reaction Time : 4–6 hours.

Yield and Purity

This method typically achieves 75–85% yield with enantiomeric excess (ee) exceeding 98%. The product is isolated via aqueous workup followed by recrystallization from hexane/ethyl acetate. Industrial-scale batches report consistent purity (>99% by HPLC), making this approach suitable for pharmaceutical manufacturing.

Thionyl Chloride-Mediated Chiral Inversion

A novel method employing thionyl chloride (SOCl₂) enables efficient chiral inversion of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate to the desired (R,S)-diastereomer. This approach leverages neighboring group participation (NGP) of the Boc-protected amine to invert configuration at the epoxy carbon.

Synthetic Protocol

-

Activation Step : The (S,R)-epoxide is treated with SOCl₂ in dichloromethane (DCM) at −20°C, forming a chlorosulfite intermediate.

-

Ring Opening and Reclosure : Addition of methanol induces nucleophilic attack, transiently opening the epoxide. Steric guidance from the Boc group directs reclosure to the (R,S)-configuration.

Optimized Conditions

-

Molar Ratio : 1.2 equivalents of SOCl₂.

-

Solvent : Anhydrous DCM.

-

Temperature : −20°C to 0°C.

Advantages Over Traditional Methods

-

Yield : 90–95% (significantly higher than base-mediated routes).

-

Purification : Simplified via filtration, avoiding chromatography.

-

Cost Efficiency : Reduced reagent consumption and shorter reaction times.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral rhodium catalysts offers a stereoselective route to the (R,S)-epoxide. This method is particularly valuable for accessing non-racemic mixtures without requiring resolution steps.

Catalytic System and Conditions

-

Catalyst : [Rh(COD)₂]OTf with (R)- or (S)-BINAP ligands.

-

Substrate : tert-butyl ((R)-1-(vinyl)-2-phenylethyl)carbamate.

-

Hydrogen Pressure : 10–15 bar.

-

Temperature : 50–65°C.

Performance Metrics

Comparative Analysis of Preparation Methods

| Parameter | Base-Induced | Thionyl Chloride | Rh-Catalyzed |

|---|---|---|---|

| Yield (%) | 75–85 | 90–95 | 85–90 |

| ee (%) | >98 | >99 | 94–97 |

| Reaction Time (h) | 4–6 | 2–3 | 20–24 |

| Scalability | Industrial | Pilot-scale | Lab-scale |

| Cost (Relative) | Low | Moderate | High |

Key Findings :

Q & A

Q. What are the key considerations for synthesizing tert-butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate with high stereochemical purity?

Answer: To achieve stereochemical control, utilize thionyl chloride-mediated synthesis with Boc (tert-butoxycarbonyl) protection. The Boc group enables neighboring group participation (NGP), directing epoxide formation with (S)-configuration at the oxirane ring and (R)-configuration at the adjacent carbon. Post-synthesis, verify enantiopurity via:

- Chiral HPLC with columns like Chiralpak® IA/IB.

- Spiking experiments using authentic diastereomers to resolve overlapping signals in NMR .

- High-resolution mass spectrometry (HRMS) to confirm molecular integrity.

Example Reaction Conditions:

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Thionyl chloride | |

| Solvent | Anhydrous THF | |

| Temperature | Room temperature | |

| Stereocontrol | Boc neighboring group participation |

Q. What safety protocols are critical for handling this compound in academic research?

Answer: Refer to safety data sheets (SDS) for hazard mitigation:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact .

- Storage: Refrigerate (2–8°C) in airtight containers to prevent hydrolysis or decomposition .

- Ventilation: Use fume hoods to avoid inhalation of vapors; ensure eyewash stations and safety showers are accessible .

- Decomposition Hazards: Avoid high heat (>200°C), which releases toxic gases (CO, NOx) .

Advanced Questions

Q. How can researchers resolve contradictions in NMR data when characterizing diastereomeric byproducts?

Answer: Diastereomers often exhibit overlapping signals in H/C NMR. Strategies include:

- Variable Temperature (VT) NMR: Lower temperatures (e.g., –40°C) slow conformational exchange, splitting merged peaks .

- 2D NMR Techniques: Use HSQC and NOESY to assign stereochemistry via spatial correlations.

- Chiral Derivatization: Convert enantiomers into diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for distinct NMR signatures .

Example Data Conflict Resolution:

| Issue | Method | Reference |

|---|---|---|

| Overlapping H peaks | VT-NMR at –40°C | |

| Ambiguous stereochemistry | NOESY cross-peak analysis |

Q. What strategies improve crystal structure determination for this compound under low diffraction or twinning?

Answer: For challenging crystallography:

- SHELXL Refinement: Use twin law identification (e.g., BASF parameter) to model twinned domains .

- High-Resolution Data: Collect synchrotron data (<1.0 Å resolution) to enhance electron density maps.

- Molecular Replacement: Employ homologous structures (e.g., tert-butyl carbamate derivatives) for phasing if experimental phasing fails .

Example Crystallography Workflow:

| Step | Tool/Parameter | Reference |

|---|---|---|

| Data Collection | Synchrotron radiation | |

| Twinning Analysis | SHELXL TWIN/BASF commands | |

| Structure Validation | PLATON/checkCIF |

Q. How does the stereochemistry of the oxirane ring influence nucleophilic ring-opening reactions?

Answer: The (S)-oxirane configuration directs nucleophilic attack to the less hindered carbon, favoring retention of the (R)-configuration at the adjacent center. For example:

Q. What analytical methods are recommended for assessing compound stability under varying pH conditions?

Answer:

- Forced Degradation Studies: Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours.

- HPLC-MS Analysis: Monitor degradation products (e.g., tert-butyl alcohol from Boc deprotection).

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under ambient conditions .

Stability Data Example:

| pH | Degradation Pathway | Half-Life (25°C) | Reference |

|---|---|---|---|

| 2 | Epoxide hydrolysis | 48 hours | |

| 7.4 | Minimal decomposition | >30 days |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。